4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
描述
Structural Analysis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid
Molecular Architecture and IUPAC Nomenclature
This compound is a fused bicyclic heterocyclic compound consisting of a pyridine ring fused to a pyrimidine ring at positions 1 and 2. The numbering follows IUPAC conventions, where the pyrido[1,2-a]pyrimidine core is designated by the fusion of the pyridine (positions 1–6) and pyrimidine (positions 1,2-a) rings. The 4-oxo group (a ketone) replaces a hydrogen atom at the 4-position of the pyrido[1,2-a]pyrimidine system, while the 3-carboxylic acid group is directly attached to the 3-position of the pyrimidine ring.
The molecular formula is C₉H₆N₂O₃ , with a molecular weight of 190.16 g/mol. The SMILES notation C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O accurately represents the connectivity of the fused rings, the 4-oxo group, and the 3-carboxylic acid moiety.
Crystallographic Characterization
X-ray Diffraction Studies
While direct crystallographic data for this compound is limited, structural insights can be inferred from related analogs. For example, studies on 3-acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one reveal that pyrido[1,2-a]pyrimidine derivatives exhibit slight deviations from planarity due to steric interactions between substituents and the fused ring system. The dihedral angle between the pyridine and pyrimidine rings in such compounds typically ranges between 2–5°, indicating minimal ring strain.
Planarity Analysis of Heterocyclic Framework
The pyrido[1,2-a]pyrimidine core is predominantly planar, with sp² hybridization at all ring atoms. The 4-oxo group enhances planarity by stabilizing the conjugated π-system through resonance. However, substituents such as the 3-carboxylic acid group may introduce minor distortions due to hydrogen bonding or steric effects. In related compounds, intermolecular interactions like π–π stacking and hydrogen bonds (e.g., C–H⋯O) contribute to crystal packing without significantly altering the core planarity.
Tautomeric Forms and Resonance Stabilization
The 4-oxo group participates in keto-enol tautomerism, though the enol form is less favored due to destabilization by the adjacent electron-withdrawing carboxylic acid group. Resonance stabilization is achieved through delocalization of the lone pairs on the pyrimidine nitrogen atoms and the carbonyl groups.
| Tautomer | Stability | Key Feature |
|---|---|---|
| 4-Oxo (keto) | Predominant | Stabilized by conjugation with π-system |
| Enol | Minor | Destabilized by carboxylic acid groups |
The resonance structure involves alternating double bonds across the pyrido[1,2-a]pyrimidine framework, with partial double-bond character in the C–N bonds.
Comparative Analysis with Pyrido[1,2-a]pyrimidine Derivatives
Core Structural Differences
Pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives vary in substituents at the 4-position and the 3-carboxylic acid group. For example:
- 4-Oxo derivatives : Enhanced stability due to ketone resonance.
- 4-Hydroxy derivatives : Increased acidity from phenolic –OH groups.
- Substituted 3-carboxylic acid esters : Improved solubility (e.g., ethyl esters).
Reactivity and Functional Group Influence
The 4-oxo group directs electrophilic substitution to the 3-position, while the 3-carboxylic acid group participates in nucleophilic reactions. In contrast, 2-oxo derivatives exhibit distinct regioselectivity due to altered electronic environments.
属性
IUPAC Name |
4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHFAYBPBVHKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303121 | |
| Record name | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-58-3 | |
| Record name | 34662-58-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Cyclative Condensation
This method involves the reaction of suitable pyridine derivatives with α-(heteroaryl)acetyl chlorides to form the desired compound. The general procedure includes:
- Reagents : 2-enamino- or 2-formamidino-substituted pyridine derivatives, α-(heteroaryl)acetyl chlorides.
- Conditions : The reaction is typically conducted under reflux in a suitable solvent such as dichloromethane or acetonitrile.
- Yield : Reported yields vary but can reach up to 80% depending on the specific conditions and reagents used.
Condensation with Ethyl N-Alkylglycinates
Another effective method is the condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinates:
- Reagents : 2-chloro-aldehyde, ethyl N-alkylglycinate, methanol, triethylamine.
- Conditions : The reaction occurs at room temperature followed by cyclization using sodium methoxide.
- Yield : This method typically yields between 70% to 85%.
Synthesis via Cyclative Condensation
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | 2-enamino pyridine + α-(heteroaryl)acetyl chloride | Up to 80% |
Synthesis via Ethyl N-Alkylglycinates
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Intermediate synthesis | 2-chloro-aldehyde + ethyl glycinate, MeOH, Et₃N | 75-85% |
| Cyclization | NaOMe/MeOH, heating at 50–60°C | 70-80% |
To confirm the structure and purity of synthesized compounds, various analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) : Typically performed at 400 MHz to identify chemical shifts corresponding to different protons in the molecule.
Infrared (IR) Spectroscopy : Used to confirm functional groups; a strong carbonyl stretch around ~1725 cm⁻¹ indicates the presence of the carboxylic acid.
Elemental Analysis : Validates molecular formula consistency by comparing calculated and observed percentages of carbon, hydrogen, and nitrogen.
The preparation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves several synthetic routes that can be optimized for higher yields and purity. The choice of method largely depends on the availability of starting materials and desired derivatives for further research in medicinal applications. Continued exploration of these synthesis techniques will enhance our understanding and utilization of this compound in drug discovery.
Future research may focus on optimizing reaction conditions further to improve yields and exploring new synthetic routes that could lead to novel derivatives with enhanced biological activities. Additionally, computational modeling could aid in predicting the efficacy of new compounds derived from this scaffold.
化学反应分析
Types of Reactions
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrido[1,2-a]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrido[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrido[1,2-a]pyrimidines, and various substituted derivatives, which can be further explored for their biological activities .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents for treating various diseases.
作用机制
The mechanism of action of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, the compound has been shown to inhibit the activity of viral enzymes, such as integrase, by chelating essential metal ions at the active site. This prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication .
相似化合物的比较
Key Features:
- Synthesis: Compound A is synthesized via condensation reactions involving Meldrum’s acid derivatives under reflux conditions in ethanol . However, synthetic outcomes can vary; Molnár et al. reported discrepancies in its formation compared to Ye et al.’s method .
- Applications: It is a lead compound in antiallergic drug development. For example, its derivative Chinoin-1045 (Compound 17) exhibits potent inhibitory effects in rat passive cutaneous anaphylaxis (PCA) tests (ED₅₀ = 1.0 µmol/kg orally) .
- Stereospecificity : The 6S enantiomer of methyl-substituted derivatives shows significantly higher antiallergic activity than the 6R counterpart .
Comparison with Structural Analogs
Halogenated Derivatives
- 7-Chloro-4-methyl-2-oxo-2H,3H,4H-pyrido[1,2-a]pyrimidine-4-carboxylic acid (C₁₀H₉ClN₂O₃): Substitution at position 7 with chlorine enhances metabolic stability but reduces antiallergic activity compared to Compound A. Molecular mass: 240.643 (monoisotopic) .
Methyl-Substituted Derivatives
- 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Weak antiallergic activity (ED₅₀ > 100 µmol/kg) unless functionalized at position 9 (e.g., phenylhydrazono or oxime groups) . Example: Compound 34 (9-[(m-methylphenyl)hydrazono] derivative) shows 10,000-fold higher activity than the parent compound .
Carboxamide Derivatives
- N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides: Bioisosteric replacements of 4-hydroxyquinolin-2-one retain analgesic activity, demonstrating comparable efficacy to quinolinone analogs in writhing tests .
Comparison with Functional Analogs
Benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives
- Key Example: 4-Oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives. Activity: HIV-1 integrase inhibitors with IC₅₀ values in the nanomolar range. Structural Advantage: The benzoimidazo ring enhances π-π stacking interactions in enzyme binding pockets, unlike Compound A’s pyrido-pyrimidine core .
Thiazolo[3,2-a]pyrimidine Derivatives
- 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acids :
Structure-Activity Relationship (SAR) Insights
Table 1: Key SAR Trends in Pyridopyrimidine Derivatives
生物活性
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (often abbreviated as 4-oxo-PYR-COOH) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-oxo-PYR-COOH is C9H6N2O3, with a molecular weight of approximately 190.16 g/mol. It features a pyrido-pyrimidine core with both a carboxylic acid group and a ketone functional group, contributing to its unique biological properties. The compound typically appears as a solid with a melting point of 260 °C and is soluble in various organic solvents.
Biological Activities
Research indicates that 4-oxo-PYR-COOH exhibits a range of biological activities, which are summarized below:
- Antimicrobial Activity : Preliminary studies suggest that 4-oxo-PYR-COOH may possess antimicrobial properties against certain bacterial strains. Its ability to inhibit bacterial growth makes it a candidate for further investigation in antibiotic development.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : Recent molecular docking studies have indicated that 4-oxo-PYR-COOH may act as an inhibitor of carbonic anhydrase I. This enzyme plays a critical role in regulating pH and fluid balance in the body, making it a target for therapeutic intervention in conditions like glaucoma and epilepsy .
The mechanisms underlying the biological activities of 4-oxo-PYR-COOH are not fully elucidated but may involve:
- Interaction with Biological Targets : The compound's structural features allow it to interact with various biomolecules, potentially altering their function. For example, its binding affinity to enzymes can disrupt normal physiological processes.
- Induction of Oxidative Stress : Some studies suggest that 4-oxo-PYR-COOH may induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells .
- Modulation of Signaling Pathways : There is evidence that this compound may influence key signaling pathways involved in cell proliferation and survival, further supporting its anticancer potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of 4-oxo-PYR-COOH:
- Antimicrobial Study : A study published in MDPI explored the antimicrobial effects of 4-oxo-PYR-COOH against various pathogens. Results indicated significant inhibition of bacterial growth at specific concentrations .
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines demonstrated that 4-oxo-PYR-COOH exhibited dose-dependent cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death .
- Molecular Docking Analysis : Computational studies using molecular docking techniques revealed potential binding sites for 4-oxo-PYR-COOH on carbonic anhydrase I, suggesting a mechanism for its inhibitory effects .
Comparative Analysis with Related Compounds
The following table summarizes the properties and activities of compounds structurally related to 4-oxo-PYR-COOH:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Methylpyrido[1,2-a]pyrimidine-3-carboxylic acid | C9H8N2O2 | Exhibits anti-inflammatory properties |
| 4-Aminoquinoline | C9H10N2 | Known for antimalarial activity |
| Pyrido[2,3-d]pyrimidinone | C8H6N4O | Potential use in cancer therapy |
The structural uniqueness of 4-oxo-PYR-COOH lies in its specific combination of functional groups that confer distinct biological activities not shared by all similar compounds.
常见问题
Q. What are the standard synthetic routes for preparing 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives?
The primary method involves amidation of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol, followed by crystallization. Structural confirmation is achieved via elemental analysis and NMR spectroscopy, where aromatic proton signals of the pyrido-pyrimidine core show distinct downfield shifts due to electron-withdrawing effects . For substituted derivatives, intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo condensation with ethyl N-alkylglycinates in methanol under basic conditions (e.g., sodium methoxide), followed by acidification and purification .
Q. How are the physicochemical properties of this compound characterized, and how do they influence experimental design?
Derivatives are typically isolated as colorless crystals with sharp melting points (e.g., 220–250°C) and moderate solubility in DMF/DMSO but poor aqueous solubility. These properties necessitate the use of polar aprotic solvents for biological assays and recrystallization from ethanol for purity. NMR analysis reveals distinct shifts for aromatic protons (e.g., 7.2–8.5 ppm) and substituent-dependent splitting patterns, critical for structural validation .
Q. What in vivo models are used to evaluate the bioactivity of these derivatives?
The "acetic acid writhing" model in rodents is standard for assessing analgesic activity. Derivatives are administered intraperitoneally, and writhes are counted post-acetic acid injection. Notably, N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides exhibit uniform analgesic efficacy in this model, suggesting a conserved mechanism of action .
Advanced Research Questions
Q. How does the bioisosteric replacement of 4-hydroxyquinolin-2-one with pyrido-pyrimidine nuclei affect pharmacological activity?
The pyrido-pyrimidine scaffold mimics the planar aromatic system and hydrogen-bonding motifs of 4-hydroxyquinolin-2-one, enabling similar interactions with analgesic targets. However, the pyrido-pyrimidine core introduces increased rigidity and altered electronic properties, which may enhance metabolic stability but reduce solubility. Comparative studies show analogous structure-activity relationships (SAR) for benzylamide substituents in both systems, supporting bioisosteric equivalence .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
Despite structural diversity in benzylamide substituents (e.g., electron-withdrawing vs. donating groups), all derivatives in show comparable analgesic potency. This contradicts typical SAR expectations. Possible explanations include:
- A "ceiling effect" in the writhing model, masking subtle potency differences.
- Off-target interactions overriding substituent-specific effects. Resolution requires complementary assays (e.g., thermal nociception) and target-binding studies (e.g., COX inhibition profiling) .
Q. What challenges arise in scaling up synthesis, and how can reaction conditions be optimized?
Scaling condensation reactions (e.g., with POCl and aromatic acids) faces issues like exothermicity and intermediate instability. Optimized protocols involve:
- Controlled reflux (4–6 hours) in POCl with incremental aromatic acid addition.
- Neutralization with saturated NaHCO to stabilize acid-sensitive intermediates.
- Column chromatography (ethyl acetate/hexane) for high-purity isolation .
Q. How can computational tools guide the design of novel derivatives with improved target selectivity?
Molecular docking studies (e.g., targeting COX-2 or µ-opioid receptors) can predict binding poses of pyrido-pyrimidine derivatives. Key interactions include:
- Hydrogen bonding between the 2-hydroxy group and catalytic serine residues.
- π-Stacking of the pyrido-pyrimidine core with aromatic side chains. Substituent modifications (e.g., trifluoromethyl groups) can be modeled to enhance hydrophobic interactions and reduce off-target binding .
Methodological Considerations
Q. What analytical techniques are critical for verifying synthetic intermediates?
- Elemental analysis : Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical).
- NMR : Confirms substitution patterns (e.g., benzylamide protons at 4.5–5.0 ppm).
- LCMS : Ensures >95% purity and correct molecular ion peaks (e.g., [M+H] for derivatives) .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
- Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or MestReNova).
- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives.
- Cross-validate with X-ray crystallography for ambiguous cases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
